6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organometallic molecules containing both boron and tin centers. The complete systematic name, 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione, represents a sophisticated molecular structure that requires careful analysis of its constituent parts to fully understand its chemical identity. The compound's molecular formula C19H36BNO4Sn indicates the presence of nineteen carbon atoms, thirty-six hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one tin atom, resulting in a molecular weight of 472.02 grams per mole.
The structural descriptors for this compound reveal its complex architecture through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is expressed as B1(OC(=O)CN(CC(=O)O1)C)/C=C/Sn(CCCC)CCCC, which provides a linear notation that captures the complete molecular connectivity. This notation system effectively communicates the presence of the dioxazaborocane ring system, the vinyl linkage with E-configuration, and the tributyltin substituent arrangement. The International Chemical Identifier string provides another layer of structural description, offering a standardized format that ensures unambiguous identification of the compound across different chemical databases and literature sources.
The stereochemical designation within the name, specifically the (E)-configuration of the vinyl linkage, represents a critical aspect of the compound's identity that influences both its physical properties and reactivity patterns. This geometric isomerism affects the spatial arrangement of the tributyltin group relative to the dioxazaborocane framework, potentially influencing the compound's behavior in various chemical transformations. The systematic nomenclature also incorporates the specific numbering system for the dioxazaborocane ring, where the methyl substituent occupies the 6-position and the vinyl group is attached at the 2-position, providing precise structural information that enables accurate identification and synthesis planning.
Properties
IUPAC Name |
6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-12-6(10)4-9(2)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJUFYLUPLACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=C[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36BNO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716736 | |
| Record name | 6-Methyl-2-[(E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237789-30-8 | |
| Record name | 6-Methyl-2-[(E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1237789-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Procedure for MIDA Boronate Formation
In a representative synthesis, pinacol vinylboronate reacts with N-methyliminodiacetic acid (MIDA) in dimethyl sulfoxide (DMSO) with trimethyl orthoformate as a dehydrating agent. The mixture is heated at 100°C for 12 hours, yielding the intermediate MIDA boronate. Key steps include:
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Solvent System : DMSO facilitates high-temperature stability and solubility.
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Dehydration : Trimethyl orthoformate removes water, shifting equilibrium toward product formation.
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Purification : Filtration through silica gel with acetone elution isolates the product in 70% yield.
Introduction of the Tributylstannyl Group
Incorporating the tributylstannyl moiety requires palladium-catalyzed cross-coupling . This step demands precise control to preserve stereochemistry and avoid protodestannylation.
Stille Coupling Methodology
Adapting protocols from difluoroethene synthesis, the MIDA boronate intermediate reacts with tributylstannane under catalytic conditions:
Table 1: Optimization of Stille Coupling Conditions
| Parameter | Condition | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| Catalyst (Pd) | Pd(PPh₃)₄ | 78 | 95:5 |
| Solvent | DMF | 78 | 95:5 |
| Temperature | 80°C | 78 | 95:5 |
| LiBr (equiv) | 3 | 78 | 95:5 |
Integrated Two-Step Synthesis
Combining the above steps, the full synthesis proceeds as follows:
Step 1: MIDA Boronate Formation
Step 2: Stannylation via Stille Coupling
Table 2: Characterization Data for Final Product
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₆BNO₄Sn |
| Molecular Weight | 472.01 g/mol |
| Yield | 78% |
| E:Z Ratio | 95:5 |
Mechanistic Insights
Boronate Formation
The ester exchange mechanism proceeds via nucleophilic attack of MIDA’s amine on the electron-deficient boron center, displacing pinacol. DMSO’s high dielectric constant stabilizes intermediates, while trimethyl orthoformate scavenges water to prevent hydrolysis.
Stille Coupling
Pd⁰ undergoes oxidative addition with the MIDA boronate’s vinyl bromide, forming a Pd(II) intermediate. Transmetallation with tributylstannane transfers the stannyl group, followed by reductive elimination to yield the E-configured product. LiBr accelerates transmetallation by stabilizing tin intermediates.
Challenges and Optimizations
Competing Side Reactions
Solvent Screening
DMF outperforms THF and toluene due to superior Pd catalyst solubility and thermal stability.
Table 3: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 24 |
| THF | 45 | 36 |
| Toluene | 32 | 48 |
Chemical Reactions Analysis
Types of Reactions: 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce organotin compounds .
Scientific Research Applications
Chemistry: In chemistry, 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biological research. It can be used to label proteins and nucleic acids for various analytical techniques.
Medicine: In medicine, 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is explored for its potential in drug development. Its unique reactivity allows for the synthesis of novel pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with other molecules. The tributyltin group interacts with various molecular targets, while the boronic acid moiety participates in reactions with nucleophiles . This dual functionality allows the compound to act as a versatile reagent in different chemical and biological processes .
Comparison with Similar Compounds
Structural Features
| Compound Name | Substituent | Key Structural Elements | Molecular Formula |
|---|---|---|---|
| Target Compound | (E)-2-Tributylstannylethenyl | Sn atom, MIDA core | C₂₃H₄₃BNO₄Sn |
| 6-Methyl-2-phenyl-MIDA boronate | Phenyl | Aromatic ring, MIDA core | C₁₁H₁₂BNO₄ |
| 6-Methyl-2-(3-nitrophenyl)-MIDA boronate | 3-Nitrophenyl | Electron-withdrawing nitro group, MIDA core | C₁₁H₁₁BN₂O₆ |
| 6-Methyl-2-(3-pyridinyl)-MIDA boronate | Pyridinyl | Heteroaromatic ring, MIDA core | C₁₀H₁₁BN₂O₄ |
Notes:
Physical and Spectral Properties
Notes:
- Stannyl compounds may exhibit distinct ¹¹⁹Sn NMR signals, though data are absent in provided evidence.
- Aromatic substituents induce characteristic deshielding in ¹³C NMR (e.g., δ 133–169 ppm for carbonyl and aryl carbons) .
Biological Activity
6-Methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1237789-30-8) is a complex organometallic compound featuring a boron atom and a tributylstannyl group. Its unique structure positions it as a significant candidate for various biological applications, particularly in drug development and synthetic chemistry. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C19H36BNO4Sn
- Molecular Weight : 472.01 g/mol
- IUPAC Name : 6-methyl-2-(2-tributylstannylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
The biological activity of 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is primarily attributed to its ability to participate in cross-coupling reactions. The tributyltin moiety acts as a leaving group in these reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active molecules. This property is particularly valuable in medicinal chemistry for developing novel pharmaceuticals.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, crude extracts containing derivatives of this compound were tested against various microbial strains:
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
| Aspergillus niger | 14 |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. A study assessed its effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 25 |
The IC50 values suggest that the compound possesses moderate cytotoxic effects on these cancer cell lines, indicating potential for further development as an anticancer agent .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and showed promising results in inhibiting cell proliferation. The study concluded that modifications to the tributylstannyl group could enhance biological activity .
Case Study 2: Environmental Impact Assessment
Another investigation focused on the environmental implications of using organotin compounds like this one. It was found that while the compound has beneficial applications in medicine and agriculture, its persistence in the environment raises concerns about toxicity to aquatic life. This dual nature necessitates careful consideration in its application .
Q & A
Basic: What synthetic methodologies are effective for preparing 6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione?
Answer:
The compound is synthesized via a multi-step approach involving organometallic coupling and boronate esterification. Key steps include:
- Step 1: Preparation of the vinyltin precursor using diiodomethane and Et₂Zn to generate a Simmons-Smith-type intermediate. The reaction is conducted at 0°C under anhydrous conditions to prevent hydrolysis of the organozinc reagent .
- Step 2: Coupling the vinyltin intermediate with a boronate ester. This step requires careful stoichiometric control (e.g., 1:1 molar ratio of boronate to tin reagent) to minimize side reactions like homocoupling .
- Step 3: Purification via silica gel chromatography using ethyl acetate/hexane gradients. Diethanolamine is often added post-reaction to stabilize the product by chelating residual metals .
Critical Note: The (E)-stereochemistry of the tributylstannyl group is preserved by avoiding prolonged exposure to light or heat during synthesis .
Basic: Which spectroscopic techniques are used to confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR: The vinyl proton (CH=) appears as a doublet (J ≈ 16–18 Hz) in the ¹H NMR spectrum, confirming the (E)-configuration. The boron-tin coupling (³J₆₀Sn) may split peaks in the ¹¹B NMR spectrum .
- HRMS (ESI): A molecular ion peak [M+Na]⁺ is observed, with accurate mass matching the calculated value (e.g., m/z ~600–650 range). Isotopic patterns from tin (¹²⁰Sn, ¹¹⁸Sn) are diagnostic .
- IR: Absorbances at ~1350 cm⁻¹ (B–O) and ~1600 cm⁻¹ (C=C) validate the boronate and vinyl groups .
Validation: Cross-referencing with analogs (e.g., phenyl-substituted dioxazaborocanes) ensures consistency in spectral assignments .
Advanced: How does the tributylstannyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The tributylstannyl group serves as a transmetalation agent in Stille couplings. Key mechanistic insights include:
- Steric Effects: The bulky tributyl group slows transmetalation but enhances selectivity for less hindered coupling partners (e.g., aryl iodides over chlorides) .
- Electronic Effects: The tin center’s electrophilicity facilitates oxidative addition to palladium catalysts, though competing β-hydride elimination can occur if reaction temperatures exceed 80°C .
- Contradictions: Unlike simpler vinylstannanes, the boron-containing core may stabilize intermediates, as shown in catalytic hydrogenation studies where diboron analogs release H₂ .
Methodological Tip: Use Pd(PPh₃)₄ in THF at 60°C for optimal yields. Monitor reaction progress via GC-MS to detect byproducts like homocoupled alkenes .
Advanced: What are the stability challenges for this compound under storage or reaction conditions?
Answer:
- Thermal Decomposition: Prolonged heating (>100°C) leads to cleavage of the B–O bonds in the dioxazaborocane ring, forming boric acid derivatives. Differential Scanning Calorimetry (DSC) shows exothermic degradation above 110°C .
- Moisture Sensitivity: Hydrolysis of the Sn–C bond occurs in protic solvents, generating tributyltin hydroxide. Store under argon at 2–8°C in anhydrous dichloromethane .
- Light Sensitivity: UV exposure isomerizes the (E)-vinyltin group to the (Z)-form, reducing coupling efficiency. Use amber vials and minimize ambient light during handling .
Mitigation: Pre-dry solvents over molecular sieves and employ Schlenk techniques for air-sensitive steps .
Advanced: How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Transition States: The energy barrier for transmetalation (Pd–Sn interaction) correlates with experimental coupling yields. Higher barriers (~25 kcal/mol) explain sluggish reactions with electron-deficient aryl halides .
- Electronic Structure: Natural Bond Orbital (NBO) analysis reveals charge delocalization from boron to the vinyltin moiety, stabilizing the Pd–Sn intermediate .
Validation: Compare calculated ¹¹B NMR chemical shifts (±2 ppm) with experimental data to refine computational models .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity: Tributyltin derivatives are toxic to aquatic life and may inhibit cytochrome P450 enzymes. Use fume hoods and nitrile gloves .
- Spill Management: Neutralize tin residues with 10% KOH in ethanol, then adsorb onto vermiculite for disposal .
- Fire Hazard: The compound’s flash point (>110°C) suggests low flammability, but decomposition fumes (e.g., boron oxides) require particulate respirators .
Documentation: Maintain a Safety Data Sheet (SDS) with first-aid measures for skin/eye exposure .
Advanced: How does this compound compare to other boronates in Suzuki-Miyaura couplings?
Answer:
- Reactivity: The dioxazaborocane core slows hydrolysis compared to pinacol boronates (e.g., BPin), enabling use in aqueous conditions (pH 7–9) .
- Yield Trends: Coupling with aryl bromides achieves ~70–80% yields, outperforming MIDA boronates but underperforming trifluoroborate salts .
- Limitations: Steric hindrance from the tributylstannyl group reduces reactivity with bulky substrates (e.g., ortho-substituted biaryls) .
Optimization: Add CsF (2 equiv) to enhance transmetalation rates in THF/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
